azanium;(2-hydroxy-2-oxido-1,3,2-dioxaphospholan-2-ium-4-yl)methyl (E)-octadec-9-enoate
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Description
Azanium;(2-hydroxy-2-oxido-1,3,2-dioxaphospholan-2-ium-4-yl)methyl (E)-octadec-9-enoate is a useful research compound. Its molecular formula is C21H43NO6P+ and its molecular weight is 436.5 g/mol. The purity is usually 95%.
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Biological Activity
Azanium; (2-hydroxy-2-oxido-1,3,2-dioxaphospholan-2-ium-4-yl)methyl (E)-octadec-9-enoate is a phospholipid derivative that has garnered interest in the field of medicinal chemistry and biochemistry due to its unique structural properties and potential biological activities. This compound features a cyclic phosphate structure which may impart distinctive biochemical properties compared to linear phospholipids. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of azanium; (2-hydroxy-2-oxido-1,3,2-dioxaphospholan-2-ium-4-yl)methyl (E)-octadec-9-enoate can be described as follows:
This compound contains a long-chain fatty acid moiety (octadecenoate) and a cyclic phosphate group, which contributes to its amphiphilic nature. The presence of the hydroxyl group enhances its solubility in biological systems, making it suitable for various applications.
Biological Activity
1. Antimicrobial Activity
Recent studies have indicated that azanium compounds exhibit significant antimicrobial properties. For instance, a study reported that derivatives of cyclic phosphates demonstrated antibacterial activity against various strains of bacteria, including both Gram-positive and Gram-negative species. The mechanism is believed to involve disruption of bacterial cell membranes due to the amphiphilic nature of the compounds .
2. Anti-inflammatory Effects
Research has shown that compounds similar to azanium; (2-hydroxy-2-oxido-1,3,2-dioxaphospholan-2-ium) possess anti-inflammatory properties. In vitro studies have demonstrated that these compounds can inhibit the production of pro-inflammatory cytokines in macrophages, suggesting potential applications in treating inflammatory diseases .
3. Cytotoxicity and Cancer Research
The cytotoxic effects of azanium derivatives have been evaluated in several cancer cell lines. A notable study found that these compounds induce apoptosis in cancer cells through the activation of caspase pathways. The phospholipid nature enhances cell membrane permeability, allowing for better drug delivery into cancerous cells .
Case Study 1: Antimicrobial Efficacy
In a controlled laboratory setting, azanium derivatives were tested against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined using standard broth dilution methods. Results indicated that the compound had an MIC of 32 µg/mL against S. aureus and 64 µg/mL against E. coli, showcasing its potential as an antimicrobial agent.
Case Study 2: Anti-inflammatory Properties
A study involving human monocyte-derived macrophages treated with azanium showed a significant reduction in TNF-alpha levels post-treatment compared to control groups. This suggests that azanium may modulate inflammatory responses effectively.
Research Findings Summary Table
Biological Activity | Effect Observed | Mechanism |
---|---|---|
Antimicrobial | Inhibition of bacterial growth | Disruption of cell membrane integrity |
Anti-inflammatory | Reduced cytokine production | Modulation of signaling pathways in immune cells |
Cytotoxicity | Induction of apoptosis in cancer cells | Activation of caspase pathways |
Properties
Molecular Formula |
C21H43NO6P+ |
---|---|
Molecular Weight |
436.5 g/mol |
IUPAC Name |
azanium;(2-hydroxy-2-oxido-1,3,2-dioxaphospholan-2-ium-4-yl)methyl (E)-octadec-9-enoate |
InChI |
InChI=1S/C21H39O6P.H3N/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21(22)25-18-20-19-26-28(23,24)27-20;/h9-10,20H,2-8,11-19H2,1H3,(H,23,24);1H3/p+1/b10-9+; |
InChI Key |
BQDHONSGIYYBPK-RRABGKBLSA-O |
Isomeric SMILES |
CCCCCCCC/C=C/CCCCCCCC(=O)OCC1CO[P+](O1)(O)[O-].[NH4+] |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OCC1CO[P+](O1)(O)[O-].[NH4+] |
Origin of Product |
United States |
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